molecular formula C11H7FO3 B1445968 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- CAS No. 1448704-71-9

1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-

Cat. No. B1445968
CAS RN: 1448704-71-9
M. Wt: 206.17 g/mol
InChI Key: KVKJIVXDDWEOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- (hereafter referred to as 1H-2-BFO) is a synthetic organic compound with a wide range of applications in scientific research. 1H-2-BFO has a unique structure that can be used as a building block to create a variety of compounds. This compound has been used in the synthesis of pharmaceuticals, biochemicals, and chemical reagents. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds.

Scientific Research Applications

Antioxidant Activity

Isocoumarins, including derivatives like 3-acetyl-7-fluoroisochromen-1-one, have been reported to exhibit significant antioxidant properties . These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is crucial in preventing oxidative stress-related diseases, such as cardiovascular diseases and cancer .

Antimicrobial Activity

The structural framework of isocoumarins allows for the development of new antimicrobial agents. Studies have shown that certain isocoumarin derivatives have antibacterial, antifungal, and antiprotozoal activities . This makes them potential candidates for treating infections, especially in the face of rising antibiotic resistance .

Anticancer Properties

Isocoumarin derivatives have been found to possess anticancer properties . They can induce apoptosis in cancer cells and inhibit tumor growth. The compound’s ability to interfere with various cellular pathways makes it a valuable molecule for cancer research and drug development .

Neuroprotective Effects

Research has indicated that isocoumarins may have neuroprotective effects . They can potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and improving cognitive functions .

Anti-inflammatory Activity

The anti-inflammatory activity of isocoumarin derivatives is another important application. They can modulate the body’s inflammatory response, which is beneficial in treating chronic inflammatory diseases such as arthritis and asthma .

Enzyme Inhibition

Isocoumarins have been studied for their role in enzyme inhibition . They can inhibit enzymes like acetylcholinesterases, which are targets in the treatment of Alzheimer’s disease. This application is significant for developing therapies for various enzyme-related disorders .

Fluorescent Probes

Some isocoumarin derivatives are used as fluorescent probes in biological imaging. They can bind to specific ions or molecules within cells, allowing for the visualization of biological processes in real-time. This application is particularly useful in cell biology and medical diagnostics .

Synthetic Chemistry

In synthetic chemistry, isocoumarin derivatives serve as building blocks for the synthesis of complex organic molecules. Their versatile structure enables the creation of a wide range of chemical compounds with potential applications in various fields of science and technology .

properties

IUPAC Name

3-acetyl-7-fluoroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c1-6(13)10-4-7-2-3-8(12)5-9(7)11(14)15-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJIVXDDWEOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-
Reactant of Route 2
Reactant of Route 2
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-
Reactant of Route 3
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-
Reactant of Route 4
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-
Reactant of Route 5
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-
Reactant of Route 6
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.